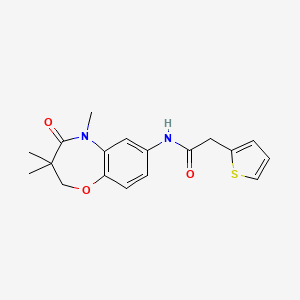

2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide

Description

The compound 2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide features a benzoxazepin core fused with a benzene ring and substituted with three methyl groups (3,3,5-trimethyl) and a 4-oxo moiety. The acetamide group at the 7-position is further substituted with a thiophen-2-yl ring, distinguishing it from related benzamide derivatives.

Properties

IUPAC Name |

2-thiophen-2-yl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-18(2)11-23-15-7-6-12(9-14(15)20(3)17(18)22)19-16(21)10-13-5-4-8-24-13/h4-9H,10-11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBYKZTXEFEBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=CS3)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a complex heterocyclic compound that exhibits notable biological activity. Its structure includes a thiophene ring and a benzoxazepine moiety, which are known to confer various pharmacological properties. This article reviews the biological activities associated with this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 345.4 g/mol. The compound's unique structure allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 1171151-30-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in inflammatory and cancer pathways. The binding affinity and interaction studies reveal its potential as a therapeutic agent.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown inhibitory effects on phospholipase A(2), which plays a crucial role in inflammatory processes.

- Cell Proliferation : Studies suggest that it may modulate cell cycle progression in cancer cells by affecting key regulatory proteins.

Biological Activities

Several studies have highlighted the following biological activities associated with 2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide:

- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties in vitro and in vivo models.

- Anticancer Activity : Preliminary studies indicate potential anticancer effects through apoptosis induction in various cancer cell lines.

- Neuroprotective Effects : It has been observed to protect neuronal cells from oxidative stress-induced damage.

Case Studies

Recent research has explored the efficacy of this compound in various disease models:

-

Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines.

- Study Reference :

-

Cancer Cell Lines : In vitro assays using breast cancer cell lines showed that the compound inhibited cell proliferation by inducing G0/G1 phase arrest.

- Study Reference :

-

Neurodegenerative Disease Model : The compound's neuroprotective effects were evaluated in a model of Alzheimer's disease, showing a reduction in amyloid-beta plaque formation.

- Study Reference :

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The target compound’s thiophene-acetamide substituent contrasts with benzamide derivatives such as:

- 4-(Trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide (CAS 921836-34-2, C₂₀H₁₉F₃N₂O₃, MW 392.37) .

- 4-tert-Butyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide (CAS 921587-08-8, C₂₃H₂₈N₂O₃, MW 380.48) .

Key Differences:

The thiophene’s sulfur atom may engage in weaker hydrogen bonds or sulfur-π interactions compared to the strong electron-withdrawing CF₃ group or bulky t-Bu substituent. This could influence solubility, crystallinity, and intermolecular packing.

Comparison with Other Oxazepine Derivatives

2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide () shares an oxazepine core but differs in:

Crystallographic and Hydrogen Bonding Patterns

highlights N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, which forms S(7) intramolecular hydrogen bonds and R₂²(8) dimers . While the target compound’s crystal structure is unspecified, its amide and oxo groups likely participate in similar motifs. Thiophene’s reduced hydrogen-bonding capacity compared to chlorophenyl or pyridyl groups may result in distinct packing arrangements, such as corrugated layers (as in ) or alternate π-stacking modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.